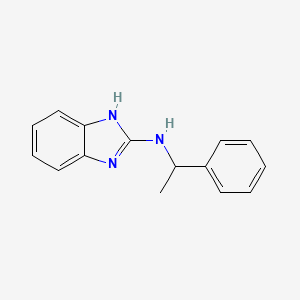
N-(1-phenylethyl)-1H-benzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-phenylethyl)-1H-benzimidazol-2-amine is an organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a benzimidazole ring fused with a phenylethylamine moiety, which imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylethyl)-1H-benzimidazol-2-amine typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization to form the benzimidazole ring. One common method involves the reaction of o-phenylenediamine with acetophenone in the presence of an acid catalyst, such as hydrochloric acid, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(1-phenylethyl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions include various benzimidazole derivatives with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(1-phenylethyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
N-(1-phenylethyl)-1H-benzimidazol-2-amine can be compared with other benzimidazole derivatives, such as:
N-(1-phenylethyl)benzothioamide: Similar in structure but contains a sulfur atom instead of nitrogen, which can affect its biological activity.
N-(1-phenylethyl)maleimide: Contains a maleimide moiety, which imparts different chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of biological targets and exhibit diverse biological activities.
Properties
Molecular Formula |
C15H15N3 |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
N-(1-phenylethyl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C15H15N3/c1-11(12-7-3-2-4-8-12)16-15-17-13-9-5-6-10-14(13)18-15/h2-11H,1H3,(H2,16,17,18) |
InChI Key |
WCWKLHIAOAHWQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazol-2-yl)pyridin-2-amine](/img/structure/B13881936.png)
![3-Nitro-4-(2-oxaspiro[3.5]nonan-7-ylmethoxy)benzenesulfonamide](/img/structure/B13881937.png)
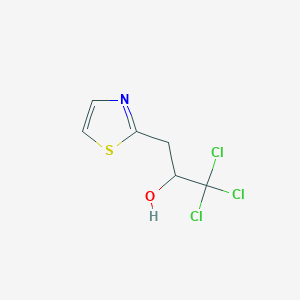
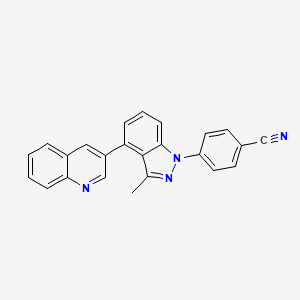


![Methyl 4-chloro-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate](/img/structure/B13881960.png)
![5-[2-(benzyloxy)ethyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13881961.png)
![2-(5-chloro-2H-benzotriazol-2-yl)-5-[(2-ethylhexyl)oxy]Phenol](/img/structure/B13881967.png)
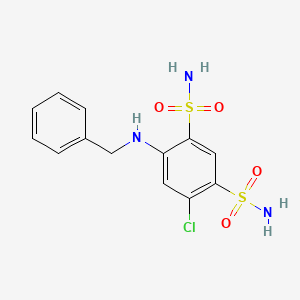
![tert-butyl 4-[(3,3-dimethyl-4H-isoquinolin-5-yl)oxy]piperidine-1-carboxylate](/img/structure/B13881977.png)
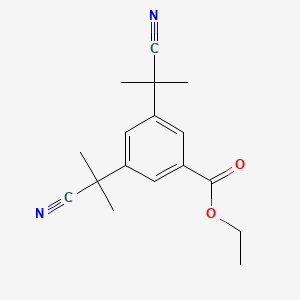
![Methyl 4-chloro-5-iodo-2-[[2-(1,2,4-triazol-1-yl)acetyl]amino]benzoate](/img/structure/B13881981.png)

